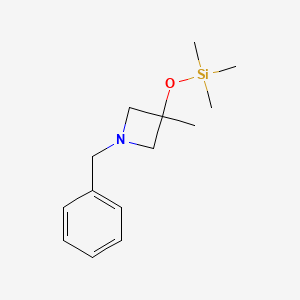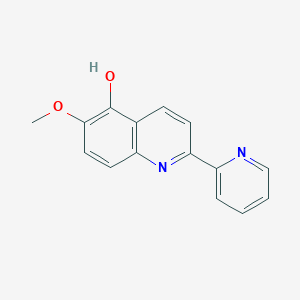
6-Methoxy-2-(pyridin-2-yl)quinolin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol is a heterocyclic compound with the molecular formula C15H12N2O2. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core substituted with a methoxy group at the 6-position and a pyridin-2-yl group at the 2-position, along with a hydroxyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions
6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)quinolin-5-ol: Lacks the methoxy group at the 6-position.
6-Methoxyquinolin-5-ol: Lacks the pyridin-2-yl group at the 2-position.
2-(Pyridin-2-yl)quinoline: Lacks both the methoxy and hydroxyl groups.
Uniqueness
6-Methoxy-2-(pyridin-2-yl)quinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and hydroxyl groups, along with the pyridin-2-yl moiety, enhances its potential for diverse applications in medicinal chemistry and material science.
特性
CAS番号 |
60582-45-8 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
6-methoxy-2-pyridin-2-ylquinolin-5-ol |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-8-7-11-10(15(14)18)5-6-13(17-11)12-4-2-3-9-16-12/h2-9,18H,1H3 |
InChIキー |
CLBHUIXIJWZAFZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)C3=CC=CC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




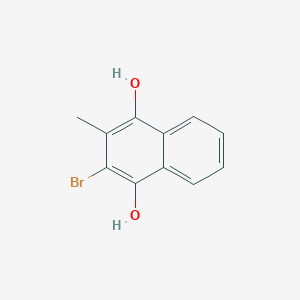
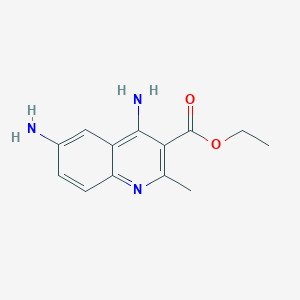
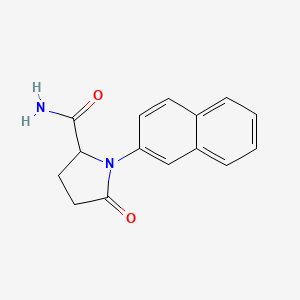
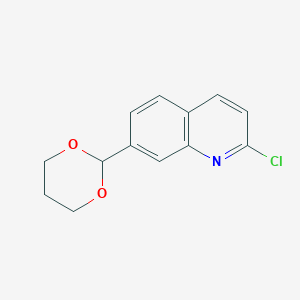

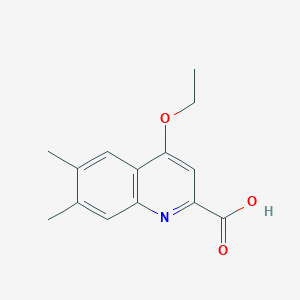
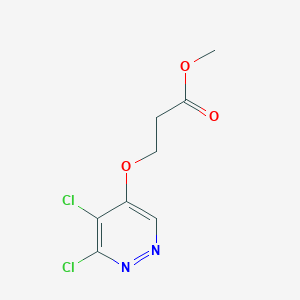
![4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol](/img/structure/B11864384.png)
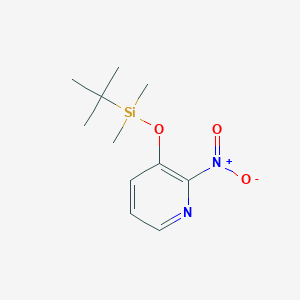
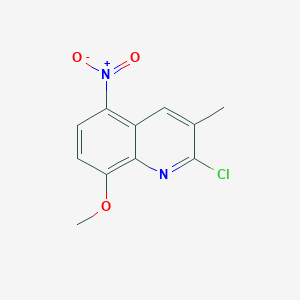
![5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B11864414.png)
